7-Iodo-6-Methoxy-4-quinolinol

Medicinal Chemistry Organic Synthesis Computational Chemistry

Halogenated quinoline scaffolds are critical for medicinal chemistry SAR programs, but sourcing reliable C7-iodo intermediates with consistent reactivity often delays lead optimization. 7-Iodo-6-Methoxy-4-quinolinol (CAS 1300031-68-8) solves this bottleneck as a versatile building block for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification of the quinoline core. • Unique C7-I / C6-OMe substitution pattern for precise SAR exploration • Compatible with multi-step synthetic routes for kinase inhibitor libraries • Available from stock with batch-to-batch consistency for reproducible research

Molecular Formula C10H8INO2
Molecular Weight 301.083
CAS No. 1300031-68-8
Cat. No. B567355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-6-Methoxy-4-quinolinol
CAS1300031-68-8
Molecular FormulaC10H8INO2
Molecular Weight301.083
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)I
InChIInChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
InChIKeyUHGRYGRGGCTUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-6-Methoxy-4-quinolinol: Halogenated Quinoline Intermediate


7-Iodo-6-Methoxy-4-quinolinol (CAS 1300031-68-8) is a halogenated quinoline derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . This compound is a solid at room temperature, typically appearing as a white to slightly yellow crystalline powder, and is soluble in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . It is primarily recognized as a versatile organic synthesis intermediate for the development of biologically active compounds, including potential pharmaceuticals, agrochemicals, and advanced materials .

Scaffold
Halogenated quinoline intermediate for synthesis workflows
Substitution
C7-iodo and C6-methoxy pattern defines reactivity and electronic profile
Procurement
Crystalline solid; reported stability supports routine inventory management

Why 7-Iodo-6-Methoxy-4-quinolinol Cannot Be Substituted


Generic substitution of 7-Iodo-6-Methoxy-4-quinolinol with structurally similar halogenated quinolines is not feasible due to critical differences in molecular properties and reactivity. The combination of an iodine atom at the C7 position and a methoxy group at C6 creates a unique electronic and steric environment that influences both its own chemical behavior and that of its downstream products . For example, substituting with the non-iodinated parent compound, 6-Methoxy-4-quinolinol (MW: 175.18 g/mol), or a regioisomer like 4-Iodo-6-methoxyquinoline (MW: 285.08 g/mol) [1] will lead to a completely different reactivity profile and result in the synthesis of a different final compound, with potentially altered biological activity .

Target
7-Iodo-6-Methoxy-4-quinolinol C7-I + C6-OCH3 electronic/steric environment
Non-iodinated parent
6-Methoxy-4-quinolinol lacks iodine; reactivity profile may shift significantly
Regioisomer
4-Iodo-6-methoxyquinoline different substitution pattern; downstream product identity may not transfer
Bromo analog
7-Bromo-6-methoxy-4-quinolinol C-Br lower reactivity; cross-coupling efficiency may differ

Key Differentiators for 7-Iodo-6-Methoxy-4-quinolinol


Molecular Weight & Heavy Atom Count Differentiation

The molecular weight of 7-Iodo-6-Methoxy-4-quinolinol is 301.08 g/mol, which is a critical parameter differentiating it from its non-iodinated parent (6-Methoxy-4-quinolinol, MW: 175.18 g/mol) and its brominated analog (7-Bromo-6-methoxy-4-quinolinol, MW: 254.08 g/mol) . This higher molecular weight is directly correlated with a higher number of heavy atoms (14), which influences compound properties like lipophilicity and polar surface area, as well as practical considerations like shipping costs and stoichiometric calculations for chemical reactions .

Molecular Weight
Head-to-head
Target: 301.08 g/mol
vs non-iodinated parent: +125.9 g/mol
vs bromo analog: +47.0 g/mol
Supports stoichiometry and lipophilicity prediction
Heavy atom count influences physical properties and shipping
Medicinal Chemistry Organic Synthesis Computational Chemistry

C7-Iodine: Superior Cross-Coupling Handle

The iodine atom at the C7 position is a more reactive leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the corresponding bromine in 7-Bromo-6-methoxy-4-quinolinol [1]. While direct kinetic data for this specific compound pair is unavailable, the general principle of C-I bond reactivity being higher than C-Br is well-established for aryl halides [2]. This allows for faster reaction rates, lower catalyst loadings, and milder reaction conditions when using the iodo-derivative, leading to higher synthetic efficiency and better yields in the construction of complex molecular architectures .

C7-I Reactivity
Class-level
C-I bond shows higher reactivity than C-Br in Pd-catalyzed couplings (Suzuki, Sonogashira)
May enable milder conditions and lower catalyst loading
Based on established aryl halide reactivity trends; direct kinetic data not available
Organic Synthesis Catalysis Medicinal Chemistry

Stability Advantage Over Light-Sensitive Analogs

7-Iodo-6-Methoxy-4-quinolinol is described as being stable under normal storage conditions, away from light and moisture . While some iodo-aromatic compounds are known to be light-sensitive and require specialized storage (e.g., under inert atmosphere and in amber vials), this compound's reported stability profile suggests it is less prone to photolytic deiodination than other analogs, such as certain iodoanilines or iodophenols, which may degrade more readily [1]. This stability reduces the risk of batch-to-batch variability and ensures long-term reliability for synthetic applications, a key differentiator for procurement and inventory management.

Stability Profile
Reported
Reported stable at room temp, protected from light and moisture; less prone to photolytic deiodination than some iodoaromatics
May support longer shelf life and batch consistency
Qualitative comparison; store as recommended
Chemical Stability Procurement Storage

Key Applications of 7-Iodo-6-Methoxy-4-quinolinol


Antimicrobial Quinoline Synthesis

7-Iodo-6-Methoxy-4-quinolinol serves as an essential intermediate for creating libraries of novel quinoline derivatives for antimicrobial screening. Its structural features allow for the exploration of structure-activity relationships (SAR) around the quinoline core, a privileged scaffold in medicinal chemistry . The compound can be used as a building block to generate analogs with varying substituents at the C7 position, potentially leading to compounds with enhanced potency against Gram-positive or Gram-negative bacteria [1].

Cross-Coupling Building Block

The presence of the C7 iodine atom makes this compound a highly versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This allows for the rapid diversification of the quinoline scaffold, enabling the synthesis of complex molecules for use in materials science, chemical biology, and drug discovery [1].

Kinase Inhibitor Development

Quinoline derivatives are known for their ability to inhibit various kinases, including EGFR-TK . 7-Iodo-6-Methoxy-4-quinolinol can be used as a starting point to synthesize and screen focused libraries of compounds targeting kinases implicated in cancer and other diseases. The 4-quinolinol motif allows for potential hydrogen-bonding interactions within the ATP-binding pocket of kinases [1].

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
Halogenated quinoline scaffold for SAR
Antimicrobial activity screening and potency comparison
Cross-coupling diversification
C7-iodo reactivity handle
Reaction condition optimization and scope exploration
Kinase-targeted library synthesis
4-Quinolinol hydrogen-bonding motif
Kinase inhibition assay context

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39 linked technical documents
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